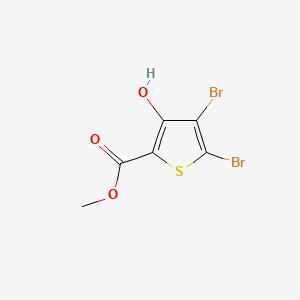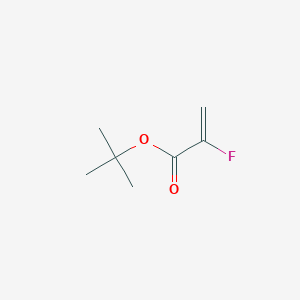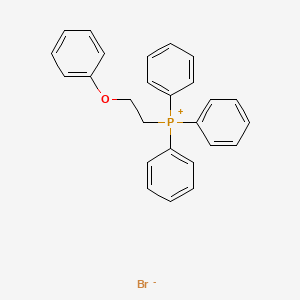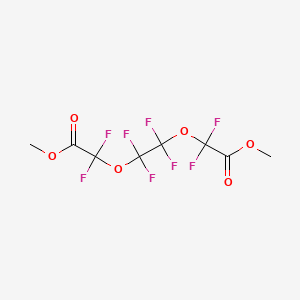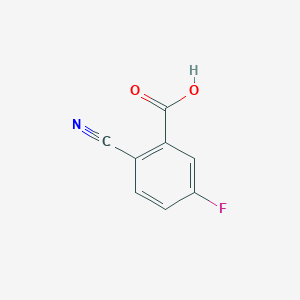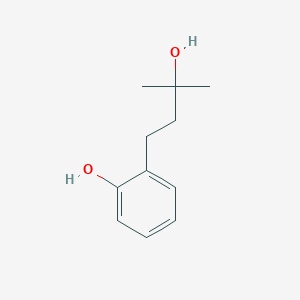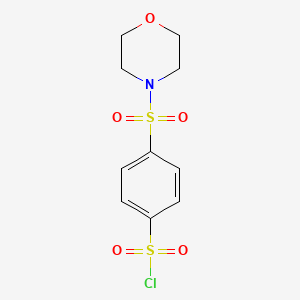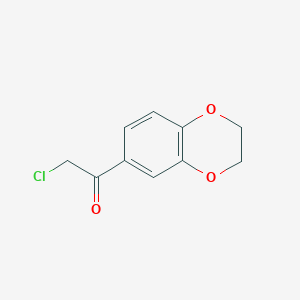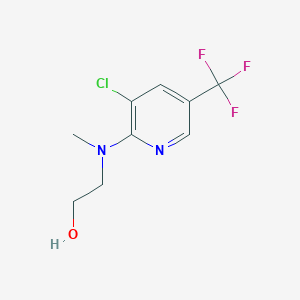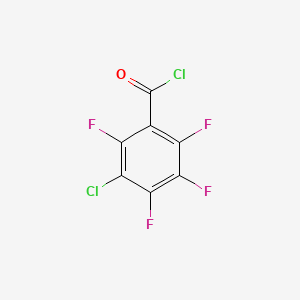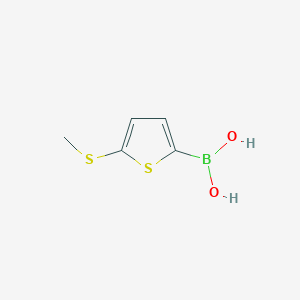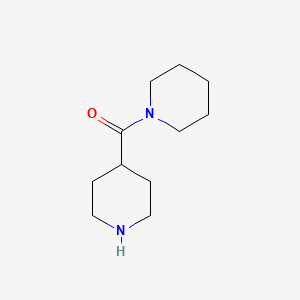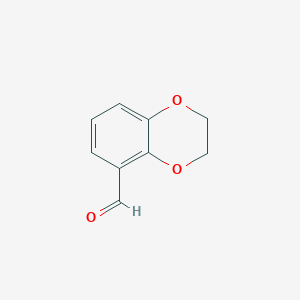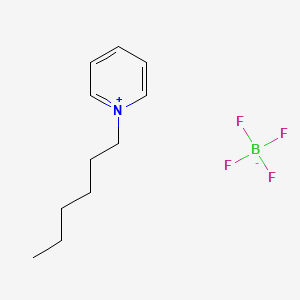
Tetrafluoroborato de 1-Hexilpiridinio
Descripción general
Descripción
1-Hexylpyridinium tetrafluoroborate is an ionic liquid with a molecular weight of 251.08 . It has a CAS number of 474368-70-2 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-Hexylpyridinium tetrafluoroborate is C11H18N.BF4 . The InChI code is 1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 .Physical And Chemical Properties Analysis
1-Hexylpyridinium tetrafluoroborate is a liquid at room temperature . It has a density of 1.16 g/cm³ at 23 °C and a viscosity of 460 cP at 18 °C .Aplicaciones Científicas De Investigación
Desulfuración de combustible diésel
El tetrafluoroborato de 1-Hexilpiridinio se puede utilizar en la desulfuración de combustible diésel . Los compuestos que contienen azufre en los combustibles de transporte se convierten por combustión en SOx, que es una fuente importante de lluvia ácida y contaminación del aire . Para fines de protección ambiental, muchos países han ordenado una reducción del nivel de azufre en los combustibles hasta 10 ppm . Los líquidos iónicos, una nueva clase de disolventes verdes, se han estado investigando intensivamente recientemente sobre la eliminación de especies de azufre tiofénicas (por ejemplo, dibenzotiofeno) de los combustibles . Los líquidos iónicos tienen la capacidad de extraer compuestos aromáticos que contienen azufre a temperatura ambiente sin consumo de H2 .
Disolventes ecológicos
Los líquidos iónicos, como el this compound, se consideran disolventes ecológicos . Son inmiscibles con el combustible, y los líquidos iónicos usados pueden regenerarse y reciclarse mediante lavado con disolvente o destilación .
Oxidación química
En 2003, Lo et al. informaron por primera vez la oxidación química en combinación con la extracción de líquidos iónicos para la desulfuración oxidativa . Utilizando el IL [BMIm]PF6 como extractante, ácido acético como catalizador y H2O2 como oxidante, la eliminación de azufre del DBT en aceite modelo aumentó significativamente al 85% .
Catalizadores homogéneos
También se informó la oxidación de compuestos organosulfurados a sus sulfonas correspondientes catalizadas por ácidos polioxometálicos y sus sales en líquidos iónicos . Además, es bien sabido que los catalizadores homogéneos son difíciles de separar de sus productos de reacción, lo que limita su reciclabilidad .
Propiedades físicas
El this compound tiene una viscosidad de 460 cP a 18 °C y una densidad de 1,16 g/cm³ a 23 °C .
Estructura molecular
La fórmula molecular del this compound es C11H18BF4N . Tiene una masa promedio de 251.072 Da y una masa monoisotópica de 251.146851 Da .
Mecanismo De Acción
Target of Action
The primary targets of 1-Hexylpyridinium tetrafluoroborate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Hexylpyridinium tetrafluoroborate are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As research progresses, the specific molecular and cellular effects of this compound will likely be identified .
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Hexylpyridinium tetrafluoroborate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions. These interactions can influence the activity and stability of the biomolecules, making 1-Hexylpyridinium tetrafluoroborate a useful tool in biochemical research .
Cellular Effects
1-Hexylpyridinium tetrafluoroborate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-Hexylpyridinium tetrafluoroborate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, 1-Hexylpyridinium tetrafluoroborate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hexylpyridinium tetrafluoroborate can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to 1-Hexylpyridinium tetrafluoroborate has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-Hexylpyridinium tetrafluoroborate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-Hexylpyridinium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 1-Hexylpyridinium tetrafluoroborate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 1-Hexylpyridinium tetrafluoroborate are crucial for its biochemical activity and effects .
Subcellular Localization
1-Hexylpyridinium tetrafluoroborate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
1-hexylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWUXUUPSUBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049305 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474368-70-2 | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the temperature dependence of 1-Hexylpyridinium tetrafluoroborate's physicochemical properties been studied?
A2: Yes, studies have investigated the impact of temperature on various properties of 1-Hexylpyridinium tetrafluoroborate. Researchers measured properties like density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity at temperatures ranging from 278.15 K to 338.15 K. [] These studies provide valuable data for understanding the behavior of this ionic liquid under different temperature conditions, which is crucial for its potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



